molecular formula C11H10N2O3 B13536972 Methyl 2-(2-aminooxazol-5-yl)benzoate

Methyl 2-(2-aminooxazol-5-yl)benzoate

Cat. No.: B13536972
M. Wt: 218.21 g/mol
InChI Key: XTFHNSYJUULKBY-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminooxazol-5-yl)benzoate is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the oxazole ring in the structure of this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminooxazol-5-yl)benzoate typically involves the condensation of 2-aminobenzoic acid with an appropriate oxazole derivative. One common method involves the reaction of 2-aminobenzoic acid with 2-aminooxazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the resulting product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminooxazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may result in the formation of reduced oxazole compounds .

Scientific Research Applications

Methyl 2-(2-aminooxazol-5-yl)benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a building block for the development of new chemical entities.

    Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. It is also used in drug discovery and development.

    Industry: This compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminooxazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which contributes to its anticancer activity .

Comparison with Similar Compounds

Methyl 2-(2-aminooxazol-5-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 2-(2-amino-1,3-oxazol-5-yl)benzoate

InChI

InChI=1S/C11H10N2O3/c1-15-10(14)8-5-3-2-4-7(8)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)

InChI Key

XTFHNSYJUULKBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CN=C(O2)N

Origin of Product

United States

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